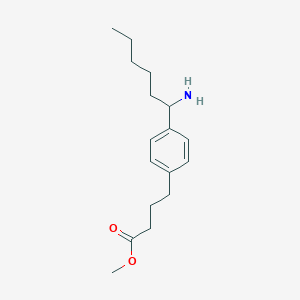![molecular formula C13H19N3O3 B14268266 {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine CAS No. 185385-33-5](/img/structure/B14268266.png)
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine is an organic compound characterized by the presence of a nitro group, a pentyloxy group, and a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine typically involves the reaction of 3-nitro-4-(pentyloxy)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, reduced hydrazones, and substituted phenyl derivatives.
Applications De Recherche Scientifique
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of {1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Nitro-phenyl)-N’-(1-pyridin-3-yl-ethylidene)-hydrazine
- N-(4-Nitro-phenyl)-N’-(2-pyridin-2-yl-cyclohexylidene)-hydrazine
- N-(4-Nitro-phenyl)-N’-(1-thiophen-2-yl-ethylidene)-hydrazine
Uniqueness
{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
185385-33-5 |
|---|---|
Formule moléculaire |
C13H19N3O3 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(3-nitro-4-pentoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C13H19N3O3/c1-3-4-5-8-19-13-7-6-11(10(2)15-14)9-12(13)16(17)18/h6-7,9H,3-5,8,14H2,1-2H3 |
Clé InChI |
YSXJZFRDYDUMHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C(=NN)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


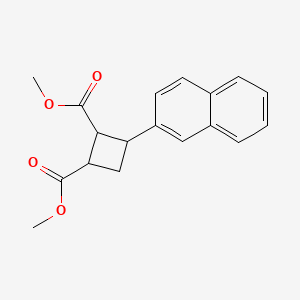
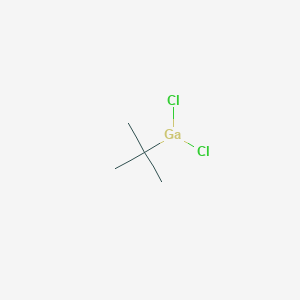
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
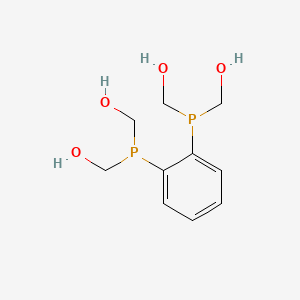
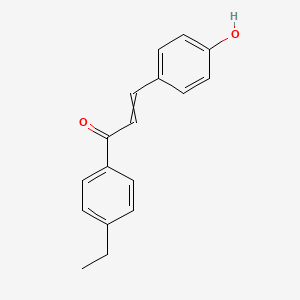
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
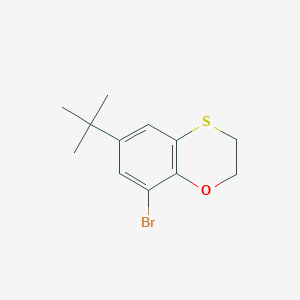
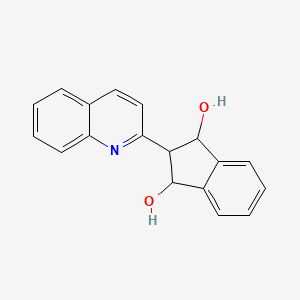
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
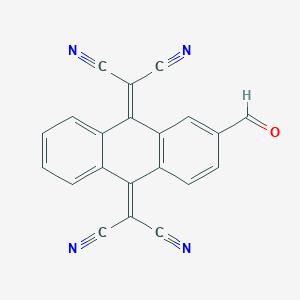
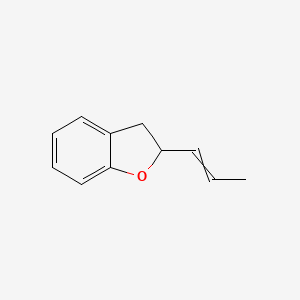
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
